3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and 6-methyl-1,2,4-triazin-5(4H)-one.
Formation of Thioether Linkage: The 2-chloro-6-fluorobenzyl chloride is reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate is then subjected to cyclization to form the triazine ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the triazine ring.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted derivatives.
Scientific Research Applications
3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzaldehyde: A halogenated benzaldehyde derivative used as an intermediate in the synthesis of various heterocyclic compounds.
3-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine: A related compound with a pyridazine ring instead of a triazine ring.
3-((2-chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine: Another pyridazine derivative with a different substituent on the aromatic ring.
Uniqueness
3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific combination of a triazine ring, chlorofluorobenzyl group, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3OS/c1-6-10(17)14-11(16-15-6)18-5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHUWILFJEKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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